1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione
Description
1-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with two distinct moieties:
- Position 1: A methyloxazole ring bearing a 4-chlorophenyl group.
- Position 3: A tetrahydrofuran (THF)-derived methyl group.
The quinazoline-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-3-(oxolan-2-ylmethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-15-20(26-22(32-15)16-8-10-17(25)11-9-16)14-27-21-7-3-2-6-19(21)23(29)28(24(27)30)13-18-5-4-12-31-18/h2-3,6-11,18H,4-5,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNOMAOYESEFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5CCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated structure involving a quinazoline core, oxazole, and tetrahydrofuran groups. Its molecular formula is , with a molecular weight of approximately 503.02 g/mol. The presence of the 4-chlorophenyl and 5-methyloxazole moieties suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. A study highlighted that quinazoline derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, which are crucial in cancer progression and metastasis . The compound has been investigated for its cytotoxic effects against various cancer cell lines.
Table 1: Inhibitory Activity Against Tyrosine Kinases
| Compound | Target Kinase | Type of Inhibition | IC50 (µM) |
|---|---|---|---|
| 1 | CDK2 | Non-competitive | 0.5 |
| 1 | HER2 | Non-competitive | 0.7 |
| 1 | EGFR | Competitive | 0.3 |
| 1 | VEGFR2 | Non-competitive | 0.6 |
This table summarizes the inhibitory activities observed for the compound against key kinases involved in cancer cell signaling pathways.
The mechanism of action involves the compound's ability to bind to ATP-binding sites on kinases, effectively blocking their activity. Molecular docking studies suggest that it acts as a type-II inhibitor for CDK2 and a type-I inhibitor for EGFR . This dual inhibition mechanism is promising for developing targeted cancer therapies.
Study on Cytotoxicity
A comprehensive study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF7 (breast cancer) and A2780 (ovarian cancer). The results indicated significant cytotoxicity with IC50 values ranging from 0.5 to 1.5 µM depending on the cell line tested . The structure–activity relationship (SAR) analysis revealed that modifications in the side chains could enhance potency.
Environmental Impact Study
Another notable research focused on the environmental impact of similar quinazoline derivatives on aquatic organisms. The study found that certain derivatives inhibited growth in unicellular cyanobacteria, indicating potential ecological risks associated with pharmaceutical contaminants . This highlights the need for careful evaluation of biological activities beyond therapeutic applications.
Comparison with Similar Compounds
Quinazoline Derivatives
- Compound A: 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(thiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one () Core: Quinazolin-4-one (saturated at C2-C3). Substituents: Thiophene (C2) and thiazole (C3). The THF group in the target compound may confer greater solubility than thiophene.
Oxazole/Triazole Derivatives
- Compound B : 4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione ()
Electronic and Steric Effects
Key Observations :
Comparison with Compound 4 ()
- Compound 4 : Synthesized via DMF-mediated crystallization, yielding isostructural thiazole derivatives.
- Key Difference : The target compound’s synthesis likely requires milder conditions (e.g., PEG-400 solvent, as in ) to preserve the THF group’s integrity.
Spectroscopic and Analytical Data
Note: The target compound’s MS would differ significantly due to its larger molecular weight and chlorine isotope pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
